
5-(Hydroxymethyl)-2-(3,4,5-triacetyloxy-6-methoxycarbonyloxan-2-yl)oxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Hydroxymethyl)-2-(3,4,5-triacetyloxy-6-methoxycarbonyloxan-2-yl)oxybenzoic acid is a complex organic compound that features a benzoic acid core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxymethyl)-2-(3,4,5-triacetyloxy-6-methoxycarbonyloxan-2-yl)oxybenzoic acid typically involves multiple steps, including the protection and deprotection of functional groups, esterification, and hydroxymethylation. Common reagents used in these reactions include acetic anhydride, methanol, and various catalysts.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The ester groups can be reduced to alcohols.
Substitution: Various substitution reactions can occur on the aromatic ring or the ester groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Conversion of the hydroxymethyl group to a carboxylic acid.
Reduction: Conversion of ester groups to alcohols.
Substitution: Introduction of halogen atoms or other substituents on the aromatic ring.
Scientific Research Applications
Chemistry
This compound can be used as an intermediate in the synthesis of more complex molecules, serving as a building block in organic synthesis.
Biology
In biological research, it might be used to study enzyme interactions or as a probe in biochemical assays.
Medicine
Industry
In industrial applications, it could be used in the production of specialty chemicals or as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action for 5-(Hydroxymethyl)-2-(3,4,5-triacetyloxy-6-methoxycarbonyloxan-2-yl)oxybenzoic acid would depend on its specific application. For instance, if used in drug development, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
Benzoic Acid Derivatives: Compounds like methyl benzoate or ethyl benzoate.
Hydroxymethyl Compounds: Compounds like hydroxymethylfurfural.
Ester Compounds: Compounds like triacetin or glycerol triacetate.
Uniqueness
What sets 5-(Hydroxymethyl)-2-(3,4,5-triacetyloxy-6-methoxycarbonyloxan-2-yl)oxybenzoic acid apart is its unique combination of functional groups, which can impart specific chemical properties and reactivity, making it valuable for specialized applications.
Properties
Molecular Formula |
C21H24O13 |
|---|---|
Molecular Weight |
484.4 g/mol |
IUPAC Name |
5-(hydroxymethyl)-2-(3,4,5-triacetyloxy-6-methoxycarbonyloxan-2-yl)oxybenzoic acid |
InChI |
InChI=1S/C21H24O13/c1-9(23)30-15-16(31-10(2)24)18(32-11(3)25)21(34-17(15)20(28)29-4)33-14-6-5-12(8-22)7-13(14)19(26)27/h5-7,15-18,21-22H,8H2,1-4H3,(H,26,27) |
InChI Key |
GOAXJTBZSHGWQH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=C(C=C(C=C2)CO)C(=O)O)C(=O)OC)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


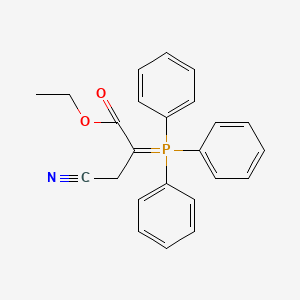
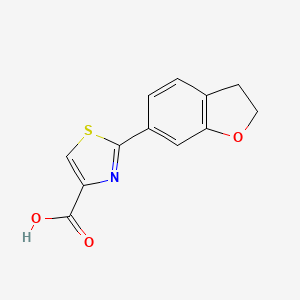
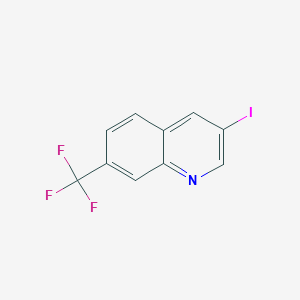
![2-Bromofuro[2,3-b]pyridine](/img/structure/B13675008.png)
![3,5,7-Trichloro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13675012.png)

![tert-Butyl 7-nitro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13675023.png)
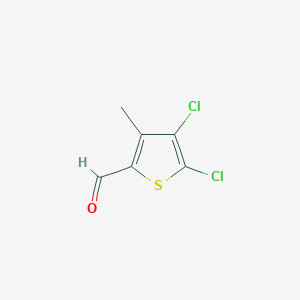
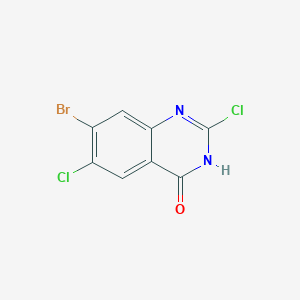
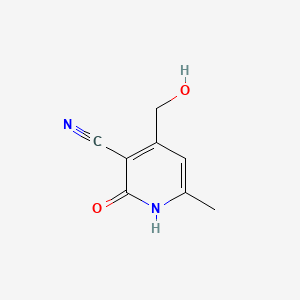
![2,7-Dichlorothiazolo[4,5-c]pyridine](/img/structure/B13675036.png)
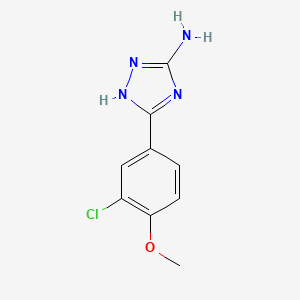
![Ethyl 6-methoxy-2-methylimidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B13675041.png)
![3-[5-(Hydroxymethyl)-1-oxo-2-isoindolinyl]piperidine-2,6-dione](/img/structure/B13675042.png)
